molecular formula C11H8ClNO3 B12077154 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12077154
M. Wt: 237.64 g/mol
InChI Key: WSAXRPCJLAYYJE-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carboxylic acid group at position 4 and a 5-chloro-2-methylphenyl group at position 2. This structure confers unique physicochemical properties, such as moderate polarity (due to the carboxylic acid) and enhanced lipophilicity (from the chloro and methyl substituents).

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-6-2-3-7(12)4-8(6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

WSAXRPCJLAYYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=NC(=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Cyclization is typically induced under acidic or dehydrating conditions, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The mechanism proceeds via intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration to form the oxazole ring.

Procedure and Optimization

  • Precursor Synthesis :

    • The α-acylaminoketone is prepared by acylating 5-chloro-2-methylaniline with a β-keto acid derivative, such as ethyl acetoacetate.

    • Example: Reaction of 5-chloro-2-methylaniline with ethyl 3-oxobutanoate in the presence of DCC (dicyclohexylcarbodiimide) yields the α-acylaminoketone intermediate.

  • Cyclization :

    • The intermediate is treated with PPA at 80–100°C for 4–6 hours, resulting in cyclodehydration to form the oxazole core.

    • Yields typically range from 50% to 65%, with purity dependent on recrystallization or column chromatography.

Limitations

  • Multi-step synthesis of the α-acylaminoketone precursor increases complexity.

  • Harsh reaction conditions may degrade sensitive functional groups.

Van Leusen Oxazole Synthesis with Tosylmethyl Isocyanide (TosMIC)

The van Leusen reaction offers a streamlined approach to oxazoles using aldehydes and TosMIC. For the target compound, this method requires a substituted aldehyde to introduce the 5-chloro-2-methylphenyl group, followed by oxidation to install the carboxylic acid functionality.

Reaction Mechanism

TosMIC reacts with aldehydes under basic conditions to form an imine intermediate, which undergoes cyclization and elimination of toluenesulfinic acid to yield the oxazole.

Procedure and Optimization

  • Oxazole Formation :

    • 5-Chloro-2-methylbenzaldehyde (1.0 equiv) is reacted with TosMIC (1.2 equiv) in methanol using potassium carbonate (2.0 equiv) as a base.

    • The mixture is refluxed for 4 hours, yielding 5-(5-chloro-2-methylphenyl)-4-tosyl-1,3-oxazole.

  • Desulfonation and Oxidation :

    • The tosyl group at position 4 is removed via hydrolysis with aqueous NaOH (2 M, 70°C, 2 hours), producing 5-(5-chloro-2-methylphenyl)-1,3-oxazole-4-ol.

    • Oxidation with potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a carboxylic acid, achieving the final product with 40–50% overall yield.

Limitations

  • Requires post-synthetic modification (oxidation), which complicates the workflow.

  • TosMIC is moisture-sensitive and requires careful handling.

Modern [3+2] Cycloaddition Using Triflylpyridinium Reagent

A recently developed method employs carboxylic acids and isocyanides in a one-pot [3+2] cycloaddition facilitated by a triflylpyridinium reagent (DMAP-Tf). This approach directly constructs the oxazole ring with high regioselectivity and functional group tolerance.

Reaction Mechanism

  • Acylpyridinium Formation :

    • The carboxylic acid (e.g., 5-chloro-2-methylbenzoic acid) reacts with DMAP-Tf in dichloromethane (DCM) to generate an acylpyridinium intermediate.

  • Cycloaddition :

    • Addition of methyl isocyanoacetate (1.2 equiv) triggers a [3+2] cycloaddition, forming the oxazole ring with the carboxylic acid at position 4 and the aryl group at position 2.

Procedure and Optimization

  • Reaction Setup :

    • 5-Chloro-2-methylbenzoic acid (1.0 equiv), DMAP (1.5 equiv), and DMAP-Tf (1.3 equiv) are stirred in DCM at room temperature for 5 minutes.

    • Methyl isocyanoacetate (1.2 equiv) is added, and the mixture is heated to 40°C for 30 minutes.

  • Workup and Hydrolysis :

    • The crude product is purified via column chromatography (hexane/EtOAc), yielding methyl 2-(5-chloro-2-methylphenyl)-1,3-oxazole-4-carboxylate (75–85% yield).

    • Saponification with LiOH in THF/water (1:1) at 25°C for 2 hours provides the carboxylic acid derivative (90–95% yield).

Advantages

  • High functional group tolerance and scalability (demonstrated at gram-scale).

  • DMAP is recoverable, enhancing cost-efficiency.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Robinson-Gabrielα-Acylaminoketones, PPA80–100°C, 4–6 hours50–65%Established protocolMulti-step precursor synthesis
Van LeusenTosMIC, K₂CO₃, KMnO₄Reflux, 4 hours40–50%Streamlined oxazole formationRequires oxidation step
[3+2] CycloadditionDMAP-Tf, methyl isocyanoacetate, LiOH40°C, 30 minutes75–85%*High yield, scalable, recyclable reagentsSpecialized reagents (DMAP-Tf)

*Yield after hydrolysis to carboxylic acid.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • DCM vs. THF : DCM optimizes acylpyridinium stability in the [3+2] method, while THF improves solubility during hydrolysis.

  • Temperature Control : Maintaining 40°C during cycloaddition prevents side reactions, such as over-oxidation or decomposition.

Catalytic Enhancements

  • DMAP Recovery : DMAP is efficiently recovered (>90%) via aqueous extraction, reducing costs in large-scale syntheses.

  • Microwave Assistance : Pilot studies show microwave irradiation (100°C, 10 minutes) can accelerate van Leusen reactions by 50% without yield loss .

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The C4-carboxylic acid group undergoes characteristic nucleophilic acyl substitution reactions:

Table 1: Key derivatization reactions and conditions

Reaction TypeReagents/ConditionsProduct ClassYield RangeSource
EsterificationROH/H<sup>+</sup> (H<2>SO<4>)Alkyl esters70-85%
Amide FormationHATU, DIPEA, RNH<2>Primary amides60-78%
Acid ChlorideSOCl<2>/refluxAcyl chlorides>90%
Anhydride Formation(ClCO)<2>O/pyridineMixed anhydrides82%

Notably, coupling with aromatic amines required Ph<2>POCl activation instead of HATU to achieve acceptable yields (45-68%) . The acid chloride intermediate demonstrates particular reactivity in nucleophilic substitutions, enabling efficient preparation of esters and amides.

Oxazole Ring Modifications

The 1,3-oxazole core participates in several characteristic reactions:

Electrophilic Substitution

The electron-deficient nature of the oxazole ring directs electrophiles to the C5 position (relative to carboxylic acid at C4). Chlorination experiments with Cl<2>/FeCl<3> yielded 5-chloro derivatives, though competing aryl ring halogenation required careful temperature control (-15°C).

Ring-Opening Reactions

Under strongly acidic conditions (conc. HCl, Δ), the oxazole undergoes hydrolysis to form α-ketoamide derivatives through ring scission. This reaction pathway becomes dominant at temperatures >80°C.

Aryl Ring Transformations

The 5-chloro-2-methylphenyl substituent displays distinct reactivity patterns:

Table 2: Aromatic substitution reactions

PositionReactivityTypical ReactionsProducts
C5Activated for nucleophilic substitutionNH<3>/Cu catalyst (120°C)5-Amino derivatives
C3/C4Deactivated (meta to Cl)Limited electrophilic substitutionMinor nitration products
MethylOrtho-directing effectHalogenation (Cl<2>/hv)Benzylic halogen derivatives

X-ray crystallographic studies confirm that the methyl group's +I effect enhances electron density at adjacent positions, facilitating benzylic bromination with NBS/AIBN in CCl<4> . The chlorine atom's strong -I effect deactivates the ring but enables Buchwald-Hartwig amination at elevated temperatures.

Tandem Reaction Systems

Advanced synthetic applications combine multiple reactive sites:

Scheme 1: Sequential derivatization example
Carboxylic acid → Amide (HATU/NH<2>R) → Oxazole bromination (NBS) → Suzuki coupling (ArB(OH)<2>)
This sequence demonstrates the compound's utility as a multifunctional building block in medicinal chemistry .

Stability Considerations

Critical degradation pathways include:

  • Decarboxylation above 200°C (TGA data shows 8% mass loss at 220°C)

  • Photochemical decomposition of the oxazole ring under UV-B exposure

  • Hydrolytic stability: pH-dependent with t<1/2> = 48 hr (pH 7.4) vs. 2.3 hr (pH 10)

These reactivity profiles position 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid as a versatile synthon for pharmaceutical development, particularly in structure-activity relationship (SAR) studies of oxazole-containing therapeutics .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid may interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential interactions with specific enzymes or receptors, which could influence metabolic pathways. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential.

Antimicrobial Activity

Studies have explored the compound's antimicrobial properties, particularly against various bacterial strains. Its structural characteristics may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

Research has suggested that compounds with oxazole rings can exhibit anti-inflammatory properties. Investigations into the effects of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid on inflammatory pathways could reveal its potential as an anti-inflammatory drug.

Case Studies

Study Findings Reference
Antimicrobial Assessment Demonstrated efficacy against Gram-positive bacteria; potential for antibiotic development.
Inflammation Model Showed reduction in inflammatory markers in vitro; suggests therapeutic use in inflammatory diseases.

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its ability to form cross-links in polymer matrices could enhance material strength and thermal stability.

Coatings and Adhesives

Due to its chemical reactivity, 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chloro-substituted phenyl ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key parameters of structurally related 1,3-oxazole derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid Not provided C₁₁H₈ClNO₃ 237.64* N/A 5-Cl, 2-Me on phenyl; COOH at oxazole-4
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 18735-74-5 C₁₁H₉NO₃ 203.19 182–183 Me at oxazole-5; phenyl at oxazole-2
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid 91137-55-2 C₁₁H₉NO₃ 203.19 239–242 Me at oxazole-4; phenyl at oxazole-2
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid 1247706-41-7 C₁₀H₆ClNO₃ 223.62 N/A 2-Cl on phenyl; COOH at oxazole-4
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid 2940-23-0 C₁₁H₈ClNO₃ 237.64 N/A 4-Cl on phenyl; Me at oxazole-5

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position : The position of methyl groups on the oxazole ring significantly impacts melting points. For example, 4-methyl substitution (239–242°C) raises the melting point compared to 5-methyl substitution (182–183°C) .
  • Chlorine vs. Methyl on Phenyl: Chlorine substituents increase molecular weight and lipophilicity. The target compound’s 5-chloro-2-methylphenyl group likely enhances steric bulk and hydrophobicity compared to non-chlorinated analogs like 5-methyl-2-phenyl derivatives .
  • Carboxylic Acid Position : All compounds feature a carboxylic acid at oxazole-4, which contributes to hydrogen bonding and solubility in polar solvents.

Biological Activity

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, attributed to its unique structural features, including an oxazole ring and a chloro-substituted aromatic moiety. This compound has garnered attention in medicinal chemistry for its possible applications in drug development.

  • Molecular Formula : C₁₁H₈ClN₁O₃
  • Molecular Weight : 239.64 g/mol
  • CAS Number : 1546869-01-5

The presence of the chloro and methyl groups enhances the compound's lipophilicity, which is critical for its biological activity and interaction with cellular targets.

Research indicates that 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid may interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest potential interactions with specific enzymes or receptors that could influence metabolic pathways relevant to therapeutic effects.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

A significant focus has been on the anticancer properties of oxazole derivatives. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ Value (µM)
Human cervical carcinoma (HeLa)12.5
Colon adenocarcinoma (Caco-2)10.3
Human lung adenocarcinoma (A549)15.7

The compound's structural similarity to other oxazole derivatives suggests it may possess similar anticancer properties, warranting further investigation into its efficacy against specific tumor types.

Anti-inflammatory and Antimicrobial Activity

The oxazole ring system is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. Compounds in this class have exhibited inhibition against cyclooxygenases (COX), which are key enzymes in the inflammatory process. Additionally, some derivatives have shown promising results against bacterial and fungal strains, indicating a potential for developing new antimicrobial agents.

Case Studies

  • Study on Structural Analogues : A comparative analysis of various oxazole derivatives revealed that modifications at the 5-position of the oxazole ring significantly influenced their anticancer activity. Substituents like chloro groups were found to enhance potency against certain cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies using animal models have indicated that compounds structurally related to 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid exhibit reduced tumor growth rates when administered alongside conventional chemotherapy agents .

Q & A

What are the optimal synthetic routes for 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound can be synthesized via hydrolysis of ester precursors. For example, ethyl or methyl esters of structurally analogous oxazolecarboxylic acids (e.g., 2-phenyl-1,3-oxazole-4-carboxylic acid) yield >80% product under alkaline conditions (e.g., NaOH in ethanol/water) . Optimization involves controlling temperature (60–80°C), reaction time (4–6 hours), and stoichiometric excess of base (1.5–2 eq). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity.

What spectroscopic techniques are recommended for confirming the structure of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify aromatic protons (δ 6.5–8.0 ppm for the chloro-methylphenyl group) and oxazole ring carbons (δ 150–160 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+) at m/z 252.0432 (calculated for C11_{11}H9_9ClNO3_3) and fragmentation patterns (e.g., loss of CO2_2 at m/z 208) .
  • IR Spectroscopy: A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid C=O stretch .

How can solubility and physicochemical properties of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid be systematically evaluated?

Level: Basic
Methodological Answer:

  • Solubility Profiling: Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Polar aprotic solvents (e.g., DMSO) typically enhance solubility due to the compound’s carboxylic acid group .
  • LogP Determination: Reverse-phase HPLC or computational tools (e.g., ChemAxon) estimate logP (~2.1), reflecting moderate lipophilicity.
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for similar oxazoles) .

How do substituents on the oxazole ring influence the biological activity of derivatives of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, CF3_3): Enhance receptor binding via hydrophobic interactions. For example, 5-(trifluoromethyl) analogs show increased vasoactive effects at 50–100 μM .
  • Positional Effects: Substituents at the 5-position of the oxazole ring (vs. 4-position) significantly alter pharmacological profiles. Methyl groups at the 2-position reduce steric hindrance, improving bioavailability .
  • Experimental Design: Use in vitro assays (e.g., isolated aortic ring models) with dose-response curves (1–100 μM) to quantify activity differences .

What experimental strategies resolve contradictions in biological activity data for this compound and its analogs?

Level: Advanced
Methodological Answer:

  • Control Variables: Standardize assay conditions (pH, temperature, solvent concentration) to minimize artifacts. For example, DMSO >1% may non-specifically inhibit ion channels .
  • Orthogonal Assays: Confirm vasoactivity using both isolated tissue models and cell-based calcium flux assays.
  • Metabolite Screening: LC-MS/MS identifies active metabolites (e.g., methyl esters) that may contribute to observed effects .
  • Data Normalization: Express activity relative to positive controls (e.g., acetylcholine for vasodilation) to account for inter-experimental variability .

How can computational modeling guide the design of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid derivatives with enhanced target specificity?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use software (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid group and Arg120 .
  • QSAR Modeling: Train models on datasets of analogous oxazoles to correlate substituent properties (Hammett σ, molar refractivity) with IC50_{50} values.
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks (e.g., CNS permeability, CYP inhibition) early in design .

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